molecular formula C17H17FN2O5S2 B12211542 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12211542
M. Wt: 412.5 g/mol
InChI Key: TWLRQTBMEIXHKR-ZROIWOOFSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a (5Z)-5-(3-fluorobenzylidene) substituent on the thiazolidinone core and a propanamide linker attached to a 1,1-dioxidotetrahydrothiophen moiety. The 1,1-dioxido group (sulfone) distinguishes it from thiazolidinones with thioxo (C=S) or oxo (C=O) groups at the 2-position. The (5Z)-stereochemistry of the benzylidene group is critical for maintaining planar geometry, influencing molecular interactions in biological systems . Structural elucidation of such compounds typically employs X-ray crystallography refined via SHELXL .

Properties

Molecular Formula

C17H17FN2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H17FN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,8-9,13H,4-7,10H2,(H,19,21)/b14-9-

InChI Key

TWLRQTBMEIXHKR-ZROIWOOFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Overview

The molecular formula of the compound is C18H19FN2O4S3C_{18}H_{19}FN_{2}O_{4}S_{3} with a molecular weight of approximately 442.6 g/mol. The structure incorporates a tetrahydrothiophene ring and a thiazolidine core, which are known to influence various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₄S₃
Molecular Weight442.6 g/mol
CAS Number902009-99-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated significant inhibition against various cancer cell lines:

  • Compound 4g : Showed an inhibition rate of 84.19% against leukemia cell line MOLT-4.
  • Compound 4p : Exhibited a 72.11% inhibition against CNS cancer cell line SF-295.

These findings suggest that modifications in the thiazolidine structure can enhance anticancer efficacy (source: ).

Antimicrobial and Antioxidant Properties

Thiazolidinone derivatives are also known for their antimicrobial and antioxidant activities. The presence of various functional groups in the compound may contribute to these effects:

  • Antimicrobial Activity : Compounds similar to this thiazolidinone have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Activity : The ability to scavenge free radicals has been documented for several thiazolidinone derivatives, indicating potential protective effects against oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Key factors include:

  • Substituents on the thiazolidine ring : Variations in substituents can lead to changes in potency and selectivity against different biological targets.
  • Functional Groups : The presence of dioxo groups and amide linkages enhances interaction with biological macromolecules.

Recent Research Insights

A review published in 2020 examined various thiazolidinone derivatives and their biological activities. It emphasized the importance of understanding how different substituents affect activity profiles across multiple therapeutic areas, including anticancer and antimicrobial domains (source: ).

In Vitro Studies

In vitro assays conducted on similar compounds have revealed promising results:

  • Sulforhodamine B (SRB) Assay : Used for evaluating cell viability and growth inhibition across different cancer cell lines.
Cell LineCompound TestedInhibition (%)
MOLT-4 (Leukemia)4g84.19
SF-295 (CNS Cancer)4p72.11

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities modulated by substituents on the benzylidene group, thiazolidinone core, and propanamide side chain. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Benzylidene Substituent Thiazolidinone Modification Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound 3-fluorophenyl 2,4-dioxo, 1,1-dioxidotetrahydrothiophen 439.45* Predicted pKa: ~9.5 (amide/sulfone)
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-chlorophenyl 4-oxo, 2-thioxo 410.89 Higher lipophilicity (Cl substituent)
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-methylphenyl 4-oxo, 2-thioxo 398.50 Enhanced solubility (hydroxyl group)
3-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(thiazol-2-ylsulfamoyl)phenyl]propanamide thiophen-2-yl 2,4-dioxo 502.56 Increased π-stacking potential

*Calculated based on molecular formula.

Crystallographic and Computational Studies

  • The target compound’s 1,1-dioxido group likely stabilizes its conformation via strong dipole interactions, as observed in sulfone-containing thiazolidinones refined using SHELXL .
  • In contrast, 2-thioxo analogs (e.g., ) display greater torsional flexibility, as evidenced by ORTEP-3-generated crystallographic models .

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